molecular formula C19H21ClN2O4S B2666042 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 1170650-54-0

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No. B2666042
M. Wt: 408.9
InChI Key: LOPYJHYRKICGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step organic syntheses, and often requires knowledge of reaction mechanisms and the ability to interpret spectroscopic data to confirm the structure of the synthesized compound.



Molecular Structure Analysis

This involves detailed study of the compound’s molecular geometry, often using techniques like X-ray crystallography or NMR spectroscopy. The electron distribution around the molecule can also be studied using computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its behavior with various reagents, its participation in catalytic cycles, or its decomposition pathways.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted or explained based on the compound’s structure.


Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and preliminary spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II), which includes compounds like 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. These compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential use in fluorescent probes for zinc detection (Kimber et al., 2003).

Potential for Antimicrobial Activity

Studies have also investigated the antimicrobial properties of related compounds. For example, novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives have shown significant antimicrobial activity against various strains of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).

Anticancer and Anti-HIV Evaluation

Furthermore, some derivatives have been evaluated for their in vitro anticancer and anti-HIV activities, showcasing the diverse therapeutic potential of these compounds. For instance, 2-mercaptobenzenesulfonamide derivatives have been investigated for their sensitivity against leukemia cell lines and displayed moderate activity against HIV (Pomarnacka & Kornicka, 2001).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve predicting new reactions that the compound could undergo, or new applications for the compound in areas like medicine, materials science, or catalysis. This often requires a deep understanding of the compound’s properties and behavior.


properties

IUPAC Name

3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13-5-8-16(11-17(13)20)27(24,25)21-15-7-6-14-4-3-9-22(18(14)10-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPYJHYRKICGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

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